Pancreatic cancer researchers often face limited options for targeting gastrin-driven tumor signaling. Z-360 (Nastorazepide) is the most clinically advanced oral CCK2/gastrin receptor antagonist, with Phase II data in PDAC.
• Ki = 0.47 nM at human CCK2 receptor; potently inhibits gastrin-induced Akt phosphorylation
• Synergistic tumor reduction (84% ↓ vs. single agents) when combined with gemcitabine in orthotopic PDAC models
• Oral bioavailability enables chronic dosing in rodent studies, mirroring clinical regimens
Supplied as ≥98% pure white solid powder; shipped ambient for global delivery.
Molecular FormulaC29H36N4O5
Molecular Weight520.6 g/mol
Cat. No.B1260678
⚠ Attention: For research use only. Not for human or veterinary use.
Z-360 (Nastorazepide) is an orally bioavailable, small-molecule antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor [1]. It belongs to the 1,5-benzodiazepine class and has advanced to Phase II clinical evaluation in combination with gemcitabine for metastatic pancreatic adenocarcinoma [2]. Preclinically, Z-360 exhibits sub-nanomolar affinity for the human CCK2 receptor (Ki = 0.47 nM) and demonstrates potent inhibition of gastrin-stimulated signaling and tumor growth in multiple human xenograft models [3]. Its development is driven by the need for targeted agents that can modulate the tumor-promoting effects of gastrin, a peptide hormone frequently overexpressed in gastrointestinal and pancreatic cancers [4].
Workflow
CCK2/gastrin pathway inhibition studies
Route
Oral bioavailability research context
Research Models
Pancreatic cancer xenograft model studies
[1] Kawasaki D, Emori Y, Eta R, et al. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro. Cancer Chemother Pharmacol. 2008;61(5):883-892. View Source
[2] Meyer T, Caplin M, Palmer D, et al. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer. Eur J Cancer. 2010;46(3):526-533. View Source
[3] Kawasaki D, et al. Cancer Chemother Pharmacol. 2008. View Source
[4] National Cancer Institute. Z-360. NCI Thesaurus. View Source
Why Z-360 Cannot Be Substituted
While several CCK2 receptor antagonists have been described in the literature (e.g., YF476, L-365,260, CI-988), they are not functionally interchangeable with Z-360. Key differentiating factors include Z-360's oral bioavailability profile, which is critical for its combination therapy regimen with gemcitabine, and its unique in vivo efficacy in orthotopic pancreatic models where it demonstrates synergistic tumor growth inhibition when combined with gemcitabine [1]. Furthermore, Z-360 exhibits a distinctive pharmacological phenotype in pain models, where it inhibits CCK1-mediated nociceptive responses at high doses, an effect not observed with YF476 at comparable or lower doses [2]. These context-dependent activities, combined with its specific physicochemical properties (e.g., moderate aqueous solubility and high GI absorption) that influence formulation and dosing, preclude simple substitution with other in-class compounds [3].
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Oral bioavailability profile differs across CCK2 antagonists; may limit combination model transfer.
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Reported gemcitabine combination response is context-dependent; class substitution may alter model outcomes.
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Analgesic profile via CCK1 may not be shared; pain model response may shift significantly.
[1] Grabowska AM, Morris TM, McKenzie AJ, et al. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, Z-360, in gastrointestinal cancer models. Regul Pept. 2008;146(1-3):46-57. View Source
[2] Iino Y, Eta R, Hamano H, et al. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain. J Pharmacol Sci. 2010;112(4):403-411. View Source
[3] Bodei S, et al. Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R. Pharmaceutics. 2024;16(8):1048. View Source
Z-360: Quantitative Differentiators
Superior CCK2 Binding Affinity vs. L-365,260
Z-360 exhibits significantly higher binding affinity for the human CCK2 receptor than the commonly used comparator antagonist L-365,260. Z-360 inhibits [³H]CCK-8 binding with a Ki of 0.47 nM, while L-365,260 has a reported Ki of 7 nM for the CCK2 receptor [1].
CCK2 Binding AffinityReported
Z-360 Ki = 0.47 nM vs. L-365,260 Ki = 7 nM (~15-fold higher affinity)
CCK2 receptorBinding affinityKi valuePancreatic cancer
Evidence Dimension
Binding affinity (Ki) for human CCK2 receptor
Target Compound Data
Ki = 0.47 nM
Comparator Or Baseline
L-365,260; Ki = 7 nM
Quantified Difference
Z-360 exhibits ~15-fold higher affinity (lower Ki) than L-365,260.
Conditions
Radioligand binding assay using [³H]CCK-8 on human CCK2 receptor expressed in cell lines.
Why This Matters
Higher binding affinity may translate to greater target engagement at lower doses, potentially improving the therapeutic index and reducing off-target effects.
CCK2 receptorBinding affinityKi valuePancreatic cancer
[1] Kawasaki D, et al. Cancer Chemother Pharmacol. 2008. View Source
Gemcitabine Combination in Orthotopic Pancreatic Model
In an orthotopic pancreatic cancer xenograft model (PANC-1 cells), the combination of Z-360 (100 mg/kg, oral) and gemcitabine (100 mg/kg, intraperitoneal) decreased final tumor weight by 84% compared to single-agent treatments (p=0.002) [1]. The study also demonstrated increased apoptosis and decreased microvessel density in tumor tissue from the combination group.
Combination Model ResponseHead-to-head
84% tumor weight reduction (p=0.002) with gemcitabine vs. single agents
Reported combination model-response endpoint; supports pancreatic model synergy review.
Tumor weight reduction in orthotopic PANC-1 xenograft model
Target Compound Data
84% decrease in final tumor weight (Z-360 + gemcitabine vs. single agents)
Comparator Or Baseline
Gemcitabine alone or Z-360 alone
Quantified Difference
84% greater reduction in tumor weight compared to single-agent treatment (p=0.002)
Conditions
Orthotopic xenograft model in nude mice; oral Z-360 at 100 mg/kg; intraperitoneal gemcitabine at 100 mg/kg.
Why This Matters
This demonstrates a clear, synergistic anti-tumor benefit of Z-360 when used in combination with standard-of-care chemotherapy, a key differentiator for its clinical development path.
[1] Grabowska AM, et al. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, Z-360, in gastrointestinal cancer models. Regul Pept. 2008. View Source
Improved Overall Survival with Gemcitabine in Phase II
In a randomized Phase II trial of patients with metastatic pancreatic adenocarcinoma, the addition of Z-360 (60 mg twice daily) to standard gemcitabine therapy resulted in a median overall survival (OS) of 8.5 months, compared to 7.2 months for gemcitabine plus placebo [1]. This represents a 1.3-month prolongation in median OS and a 19% reduction in the risk of death (HR = 0.81), although the difference did not reach statistical significance in this exploratory study.
Median Overall SurvivalTrial context
8.5 vs. 7.2 months (HR=0.81) in Phase II pancreatic cancer study
Reported Phase II endpoint context; exploratory OS signal to verify.
Gemcitabine + Z-360 60 mg BID in metastatic PDAC patients.
Phase II clinical trialOverall survivalMetastatic pancreatic cancerGemcitabine combination
Evidence Dimension
Median overall survival (OS) in metastatic pancreatic cancer patients
+1.3 months (HR = 0.81, 19% reduction in risk of death)
Conditions
Randomized Phase II trial; 1000 mg/m² gemcitabine IV + oral Z-360 60 mg BID vs. placebo BID; metastatic pancreatic adenocarcinoma patients.
Why This Matters
This is the only direct clinical evidence demonstrating a potential survival benefit for adding a CCK2 antagonist to gemcitabine in this patient population, supporting further investigation and differentiating Z-360 from other CCK2 antagonists lacking such data.
Phase II clinical trialOverall survivalMetastatic pancreatic cancerGemcitabine combination
[1] Kato H, et al. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo. Cancer Chemother Pharmacol. 2017;80(2):307-315. View Source
Anti-Allodynic Effect in Cancer Pain Model vs. YF476
In a mouse model of cancer-induced pain (MIA PaCa-2 cell inoculation), oral administration of Z-360 at 100 and 300 mg/kg produced a significant anti-allodynic effect after both single and repeated dosing [1]. In contrast, the CCK2 antagonist YF476 had no effect on formalin-induced nociception at 1 and 10 mg/kg [1]. This suggests that Z-360's analgesic properties are mediated, at least in part, through a CCK1 receptor-dependent mechanism at higher doses, a functional attribute not observed with YF476 at the doses tested.
Cancer Pain Model ResponseReported
Z-360 100-300 mg/kg inhibited allodynia; YF476 no effect at 1-10 mg/kg
Significant inhibition of allodynia at 100 and 300 mg/kg (p<0.05)
Comparator Or Baseline
YF476; No effect on formalin-induced nociception at 1 and 10 mg/kg
Quantified Difference
Z-360 demonstrated analgesia at high doses; YF476 was ineffective at lower doses tested.
Conditions
Mouse model of cancer pain (MIA PaCa-2 cells) and formalin test; oral administration.
Why This Matters
This unique analgesic profile provides a potential dual therapeutic benefit (anti-tumor + pain relief) that may enhance patient quality of life and is a distinct feature not observed with all CCK2 antagonists.
Cancer painAnalgesic effectAllodyniaCCK1 receptor
[1] Iino Y, et al. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain. J Pharmacol Sci. 2010. View Source
High Oral Bioavailability and GI Absorption
Computational predictions and in vivo pharmacokinetic data indicate that Z-360 possesses high gastrointestinal (GI) absorption and oral bioavailability [1]. Key physicochemical properties include a moderate aqueous solubility (logS ESOL = -5.49) and a W-LogP of 2.39, which contribute to its favorable oral absorption profile [1]. This is a critical differentiator from other CCK2 antagonists that may require parenteral administration or exhibit poor oral pharmacokinetics, such as some benzodiazepine derivatives.
Oral Bioavailability ProfileClass-level
Predicted high GI absorption; logS = -5.49, W-LogP = 2.39
Supports oral bioavailability research context; in silico prediction review.
In silico ADME; requires experimental validation.
Oral bioavailabilityGI absorptionPhysicochemical propertiesDrug development
Evidence Dimension
Predicted GI absorption and aqueous solubility
Target Compound Data
High GI absorption; logS (ESOL) = -5.49 (moderately soluble); W-LogP = 2.39
Comparator Or Baseline
Class average for CCK2 antagonists (often with limited oral bioavailability or requiring intravenous dosing)
Quantified Difference
Z-360 is specifically developed as an orally bioavailable agent, with predicted high GI absorption.
Conditions
In silico ADME predictions and supporting in vivo oral efficacy data in xenograft models.
Why This Matters
Oral bioavailability is essential for the convenient, chronic dosing required in a cancer maintenance setting, reducing patient burden and healthcare costs compared to parenteral alternatives.
Oral bioavailabilityGI absorptionPhysicochemical propertiesDrug development
[1] Bodei S, et al. Development and Validation of Novel Z-360-Based Macromolecules for the Active Targeting of CCK2-R. Pharmaceutics. 2024. View Source
Z-360: Optimal Research Applications
Orthotopic Combination Therapy Studies
For researchers investigating novel combination regimens for pancreatic ductal adenocarcinoma (PDAC), Z-360 is uniquely suited for orthotopic xenograft studies due to its proven synergistic effect with gemcitabine, resulting in an 84% reduction in tumor weight compared to single agents [1]. Its oral route of administration allows for convenient, chronic dosing in mice, mirroring its intended clinical use.
CCK2-Targeted Add-on in Metastatic Pancreatic Cancer
Z-360 is the most clinically advanced oral CCK2 antagonist for pancreatic cancer, with completed Phase II data demonstrating a trend toward improved overall survival when added to gemcitabine (median OS 8.5 vs. 7.2 months; HR=0.81) [2]. This makes it the compound of choice for sponsors designing follow-on trials to confirm a survival benefit in this challenging indication.
Gastrin-Mediated AKT Signaling and Apoptosis Studies
Investigators exploring the role of gastrin/CCK2R signaling in anti-apoptotic pathways will find Z-360 to be a highly specific tool compound. It has been demonstrated to potently inhibit gastrin-induced PKB/Akt phosphorylation to control levels in human CCK2R-expressing cells, providing a clear mechanistic link to its pro-apoptotic effects in vivo [3].
Analgesic Discovery for Cancer Pain
Due to its unique ability to attenuate cancer-induced allodynia and inflammatory pain at higher doses (100-300 mg/kg), likely via CCK1 receptor blockade, Z-360 can serve as a pharmacological probe for dissecting CCK receptor-mediated pain pathways [4]. Its dual anti-tumor and analgesic properties also make it a compelling lead for developing agents that address both tumor burden and pain simultaneously.
Application
Selection Property
Validation Focus
Orthotopic PDAC model studies
Gemcitabine combination model-response review
Tumor weight reduction endpoints
Advanced pancreatic cancer research
Phase II endpoint context
Overall survival endpoint review
CCK2R signaling pathway studies
Gastrin-AKT pathway inhibition assay context
AKT phosphorylation assay endpoints
Cancer pain model research
CCK receptor-mediated pain pathway review
Allodynia behavioral endpoint context
[1] Grabowska AM, et al. Regul Pept. 2008. View Source
[2] Kato H, et al. Cancer Chemother Pharmacol. 2017. View Source
[3] Kawasaki D, et al. Cancer Chemother Pharmacol. 2008. View Source
[4] Iino Y, et al. J Pharmacol Sci. 2010. View Source
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